Cephalothin sodium

Übersicht

Beschreibung

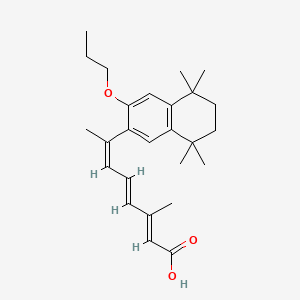

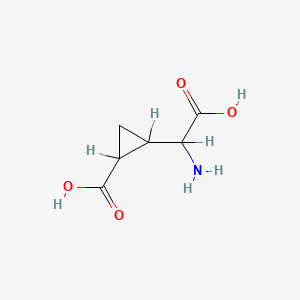

Cephalothin Sodium, also known as CET, is a first-generation cephalosporin . It is semi-synthetic and has significant activity against Gram-positive microorganisms and less against Gram-negative . It is an antimicrobial belonging to the class of first-generation cephalosporins and has the molecular formula C16H15N2NaO6S2 .

Synthesis Analysis

Cephalothin Sodium was first isolated from the Cephalosporium acremonium microorganism by Professor Giuseppe Brotzu in 1948 . The filtrate obtained from this microorganism was found to inhibit the growth of Staphylococcus aureus . The filtrate was composed of three cephalosporins (N, P, and C), and the N and C cephalosporins showed a similar structure to penicillins . In 1955, Abraham and Newton purified this filtrate, which allowed the isolation of C cephalosporin . The modifications in lateral chains near to the cephalosporin’s nucleus produced many new compounds for clinical use .Molecular Structure Analysis

The molecular formula of Cephalothin Sodium is C16H15N2NaO6S2 . It belongs to the 1,3-thiazines, which are organic compounds containing a six-member ring with a nitrogen and a sulfur atom in ring positions 1 and 3 respectively, as well as two double bonds .Chemical Reactions Analysis

Cephalothin Sodium’s bactericidal activity results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . Most of the analytical methods to determine Cephalothin Sodium were performed by HPLC and agar diffusion in pharmaceuticals, blood, urine, or water .Physical And Chemical Properties Analysis

Cephalothin Sodium is a solid . It has a molecular weight of 418.42 . It is stable under recommended storage conditions .Wissenschaftliche Forschungsanwendungen

Analytical Method Development : An innovative method using high-performance liquid chromatography for the quantification of cephalothin sodium in pharmaceutical formulations has been developed, providing a quick and low-toxicity solution for analysis (AleixadoNascimento, Kogawa, & Salgado, 2018).

Surgical Applications : Studies have been conducted to assess the effectiveness of cephalothin sodium in preventing wound infection in colon surgery. However, no significant reduction in wound infections was observed, suggesting that surgical technique is more critical in infection prevention (Burdon, Morris, Hunt, & Watts, 1977).

Nephrotoxicity Protection : Cephalothin has been shown to potentially protect against nephrotoxic effects of gentamicin in a rat model. This finding suggests a possible role for cephalothin in preventing drug-induced kidney damage (Dellinger, Murphy, Pinn, Barza, & Weinstein, 1976).

Biliary Concentrations : Research indicates that cephalothin is concentrated in bile in both normal patients and those with gallbladder disease, making it potentially useful in treating biliary infections (Ram & Watanatittan, 1974).

Peritoneal Dialysis : In a study on peritoneal dialysis, cephalothin sodium added to dialysis fluids was tested as a prophylactic against infection. The results were not statistically significant for clinical peritonitis prevention, but there were fewer positive cultures in the cephalothin group, indicating some potential benefit (Axelrod, Meyers, Hirschman, & Stein, 1973).

Drug Interactions : Studies have examined the effects of various diuretics on the renal elimination of cephalothin, showing no significant interaction, which is important for understanding the combined use of these drugs (Tice, Barza, Bergeron, Brusch, & Weinstein, 1975).

Antibiotic Activity : Cephalothin's antibiotic activity has been evaluated in vitro and in vivo, showing effectiveness against a variety of gram-positive and gram-negative bacteria. This broad-spectrum activity highlights its potential use in treating various bacterial infections (Boniece, Wick, Holmes, & Redman, 1962).

Safety And Hazards

Cephalothin Sodium may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFGUVLLDPOSBC-XRZFDKQNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CS3)SC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153-61-7 (Parent) | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30891362 | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cephalothin sodium | |

CAS RN |

58-71-9 | |

| Record name | Cephalothin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephalothin sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHALOTHIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C22G6EYP8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1668732.png)

![3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid](/img/structure/B1668737.png)

![(E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1668738.png)

![6-Bromo-3-[5-(4-bromo-phenyl)-1-(3-diethylamino-propionyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)

![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)

![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)

![4-[7-(1-Adamantyl)-6-(2-methoxyethoxymethoxy)naphthalen-2-yl]benzoic acid](/img/structure/B1668753.png)